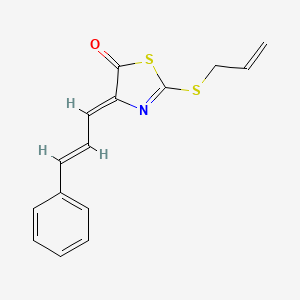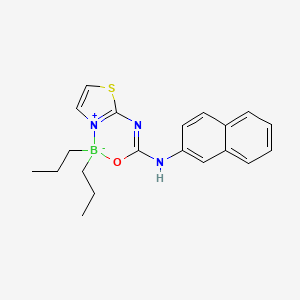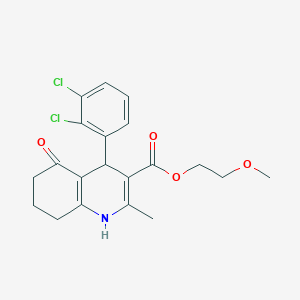![molecular formula C21H22FN3O B5134355 N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5134355.png)
N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine, also known as FMPI, is a synthetic compound that has recently gained attention in scientific research. It belongs to the class of indole-based compounds and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine is still not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in the development and progression of diseases. For example, N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in the invasion and metastasis of cancer cells.
Biochemical and physiological effects:
N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine has been shown to have several biochemical and physiological effects in various studies. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine. One area of interest is the development of more potent and selective analogs of N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine for drug development. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine, which could provide insights into the development of new therapies for various diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine in human clinical trials.
In conclusion, N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine is a synthetic compound that has shown promising results in various scientific studies. It has potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs for drug development.
Métodos De Síntesis
N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 1-methyl-1H-indole-2-carboxylic acid, followed by the formation of an amide bond using piperidine and N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
[3-(4-fluoroanilino)piperidin-1-yl]-(1-methylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-24-19-7-3-2-5-15(19)13-20(24)21(26)25-12-4-6-18(14-25)23-17-10-8-16(22)9-11-17/h2-3,5,7-11,13,18,23H,4,6,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVQMVJTFVIUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCCC(C3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134279.png)
![N-(5-isoquinolinylmethyl)-N-methyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5134281.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5134283.png)

![1-[6-(2-naphthyloxy)hexyl]piperidine](/img/structure/B5134292.png)
![N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)
![3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B5134307.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5134309.png)

![2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5134327.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5134334.png)
![[1-(2,4-dimethylbenzyl)-2-piperidinyl]methanol](/img/structure/B5134344.png)
![3-{[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}phenol](/img/structure/B5134357.png)
